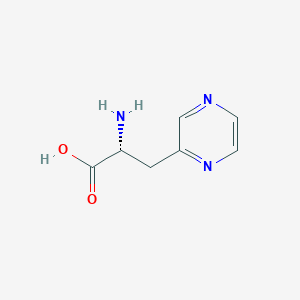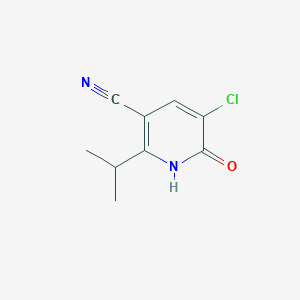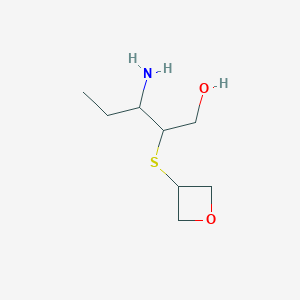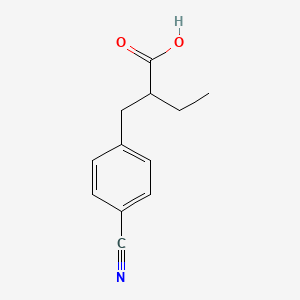
2-(4-Cyanobenzyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanobenzyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a 4-cyanobenzyl substituent attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl bromide with butanoic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Cyanobenzyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Primary amines.
Substitution: Various benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Cyanobenzyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Cyanobenzyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, the nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in interactions with proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
4-Cyanobenzoic acid: Similar structure but lacks the butanoic acid backbone.
2-(4-Cyanophenyl)propanoic acid: Similar structure with a propanoic acid backbone instead of butanoic acid.
4-Cyanobenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
2-(4-Cyanobenzyl)butanoic acid is unique due to the presence of both the 4-cyanobenzyl and butanoic acid moieties. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for different chemical environments.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
2-[(4-cyanophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-11(12(14)15)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7H2,1H3,(H,14,15) |
InChIキー |
VUPWLPLOHSSXOH-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CC=C(C=C1)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


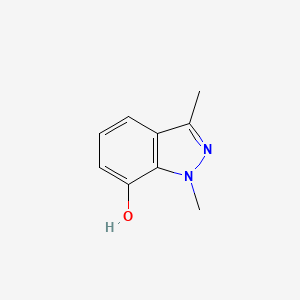
![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
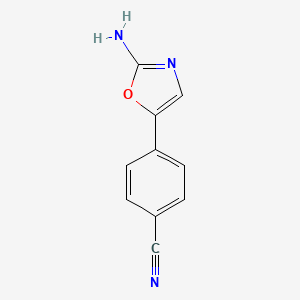
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15230201.png)
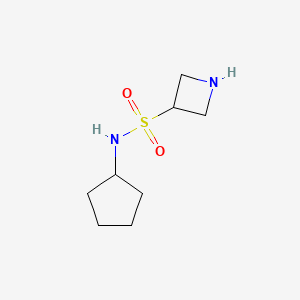

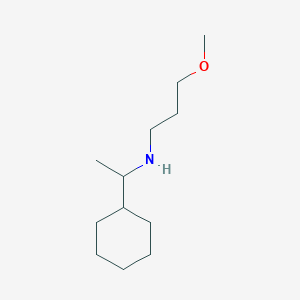
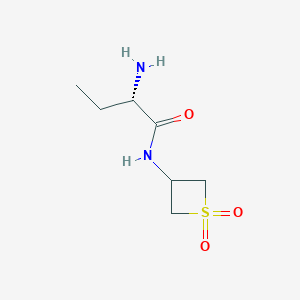
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

